
Methyl (Z)-14-methylhexadec-8-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-14-methylhexadec-8-enoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its long carbon chain and the presence of a double bond in the E-configuration, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (E)-14-methylhexadec-8-enoate can be synthesized through the esterification reaction between 14-methylhexadec-8-enoic acid and methanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methyl (E)-14-methylhexadec-8-enoate may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-14-methylhexadec-8-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used for the reduction of esters.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl (E)-14-methylhexadec-8-enoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to lipid metabolism and signaling pathways.
Industry: The ester is used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of methyl (E)-14-methylhexadec-8-enoate involves its interaction with various molecular targets, primarily through its ester and double bond functionalities. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The double bond can also interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Methyl palmitate: Similar in structure but lacks the double bond.
Methyl oleate: Contains a double bond but in a different position.
Ethyl (E)-14-methylhexadec-8-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl (E)-14-methylhexadec-8-enoate is unique due to the specific position and configuration of its double bond, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are desired.
Properties
CAS No. |
30689-77-1 |
|---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
methyl (Z)-14-methylhexadec-8-enoate |
InChI |
InChI=1S/C18H34O2/c1-4-17(2)15-13-11-9-7-5-6-8-10-12-14-16-18(19)20-3/h5,7,17H,4,6,8-16H2,1-3H3/b7-5- |
InChI Key |
KXKSZSXMFYJWFU-ALCCZGGFSA-N |
Isomeric SMILES |
CCC(C)CCCC/C=C\CCCCCCC(=O)OC |
Canonical SMILES |
CCC(C)CCCCC=CCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


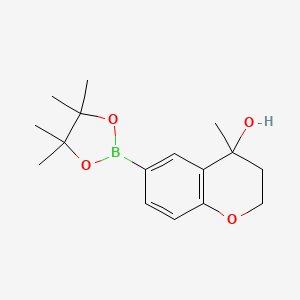
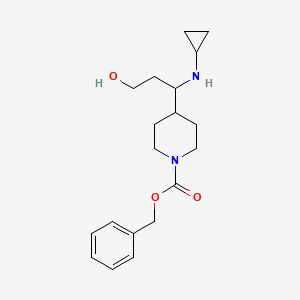
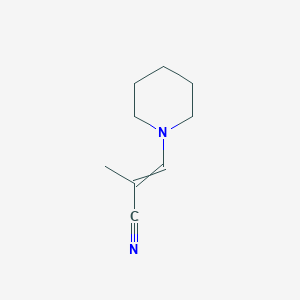
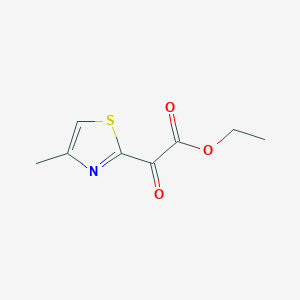
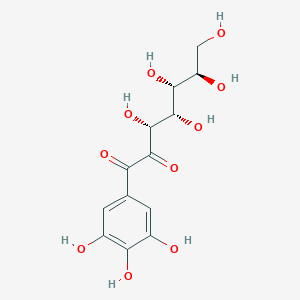
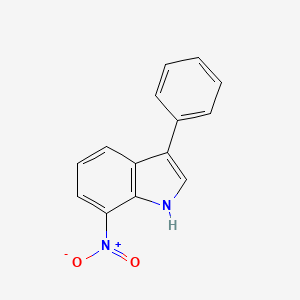
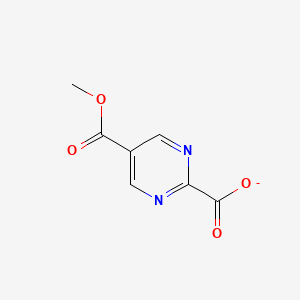
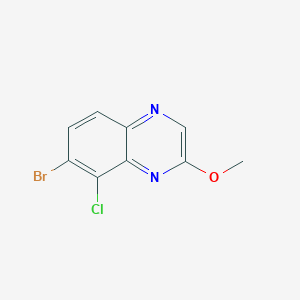
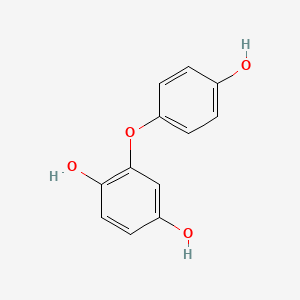
![1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B13971466.png)
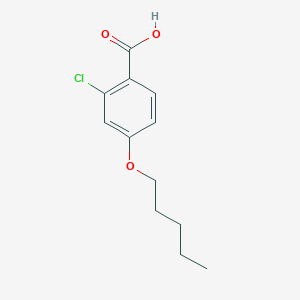

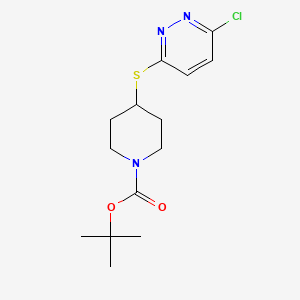
![1H-Pyrido[4,3-C][1,2]thiazine](/img/structure/B13971491.png)
